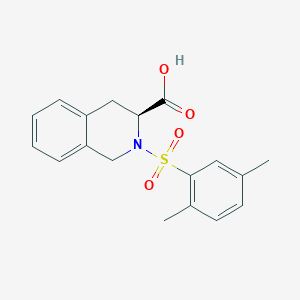

(3S)-2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ (No. 19) |

| Unit cell dimensions | a = 5.788 Å, b = 11.079 Å, c = 18.916 Å |

| Unit cell volume | 1213.0 ų |

| Z (molecules per unit cell) | 4 |

The crystal structure reveals a chair conformation for the tetrahydroisoquinoline ring, with the sulfonyl and carboxylic acid groups occupying equatorial positions to minimize steric strain . The benzenesulfonyl moiety forms a dihedral angle of ~63° with the tetrahydroisoquinoline plane, optimizing π-π interactions in the solid state .

Bond Lengths and Angles

- Sulfonyl group (O=S=O): S–O bond lengths average 1.43 Å , consistent with typical sulfonamide structures .

- C–S bond: 1.77 Å, indicating strong covalent bonding between sulfur and the aromatic ring .

- Carboxylic acid group: The C=O bond length is 1.21 Å , characteristic of a protonated carboxylic acid .

Hydrogen bonding between the carboxylic acid and sulfonyl oxygen atoms stabilizes the crystal lattice, with O···H distances of 2.02–2.15 Å . These interactions contribute to the compound’s high melting point (>300°C) and low solubility in nonpolar solvents .

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

Infrared (IR) Spectroscopy:

- Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O asymmetric stretch) confirm functional group presence .

Properties

IUPAC Name |

(3S)-2-(2,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-12-7-8-13(2)17(9-12)24(22,23)19-11-15-6-4-3-5-14(15)10-16(19)18(20)21/h3-9,16H,10-11H2,1-2H3,(H,20,21)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUUIIBIEUNLPI-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation, where the tetrahydroisoquinoline intermediate reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound plays a crucial role in the pharmaceutical industry, particularly in the synthesis of bioactive molecules. Its structural features enable it to serve as a building block for creating drugs that target specific biological pathways. For instance:

- Neuropharmacology : Research indicates that derivatives of this compound are being studied for their potential effects on neurotransmitter systems, which could lead to advancements in treatments for neurological disorders such as depression and anxiety disorders .

- Anticancer Agents : The compound has been explored for its potential use in developing anticancer drugs. Studies have shown that modifications of the tetrahydroisoquinoline core can enhance the cytotoxic activity against various cancer cell lines .

Peptide Synthesis

In peptide synthesis, (3S)-2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is utilized as a protecting group. This application enhances the efficiency and yield of peptide chains during solid-phase synthesis processes. The protecting group can be selectively removed under mild conditions, allowing for the formation of complex peptides with high purity .

Bioconjugation Techniques

The compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is essential in diagnostics and therapeutic developments, enabling researchers to create targeted delivery systems for drugs or imaging agents .

Analytical Chemistry

In analytical chemistry, this compound aids in developing methods for detecting and quantifying biological molecules. It improves the accuracy of research findings by providing reliable standards and reagents for various analytical techniques including chromatography and mass spectrometry .

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity on serotonin receptors. This finding suggests potential therapeutic applications in treating mood disorders .

Case Study 2: Anticancer Activity

Research conducted on modified versions of this compound revealed promising anticancer properties against breast cancer cells. The study highlighted how structural modifications could enhance efficacy while reducing toxicity .

Mechanism of Action

The mechanism of action of (3S)-2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl and carboxylic acid groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The primary structural analogs of interest include (3S)-2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1212493-61-2) . Both compounds share a tetrahydroisoquinoline-3-carboxylic acid core but differ in the sulfonyl aryl substituents:

- Main compound : 2,5-Dimethylbenzenesulfonyl group (lipophilic, electron-donating methyl groups).

- Analog : 4-Methoxybenzenesulfonyl group (polar methoxy group with mixed electron-donating/resonance effects).

In contrast, the methoxy group in the analog introduces moderate polarity, which may favor solubility but alter binding interactions with hydrophilic targets.

Physicochemical Properties

*Calculated based on structural analysis; experimental data for the main compound is absent in provided evidence.

Pharmacological Implications

- This could modulate interactions with enzymatic active sites reliant on hydrogen bonding or charge transfer.

- Steric Considerations : The 2,5-dimethyl substitution creates steric hindrance around the sulfonyl group, possibly limiting access to sterically constrained binding pockets compared to the less bulky 4-methoxy analog.

- Solubility & Bioavailability : The main compound’s higher lipophilicity may favor blood-brain barrier penetration, whereas the analog’s methoxy group could enhance solubility in polar solvents (e.g., aqueous buffers).

Biological Activity

(3S)-2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities. This article explores the biological activity associated with this specific compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrahydroisoquinoline core substituted with a sulfonyl group and a carboxylic acid. The synthesis typically involves multi-step organic reactions that allow for the introduction of the sulfonyl moiety and the carboxylic acid functional group.

Synthetic Route Example

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Tetrahydroisoquinoline derivative + Sulfonyl chloride | Base (e.g., triethylamine), organic solvent (e.g., dichloromethane) | Sulfonylated tetrahydroisoquinoline |

| 2 | Sulfonylated compound + Carboxylic acid derivative | Acidic conditions | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may interact with active sites of enzymes, inhibiting their activity through competitive inhibition.

- Blood-Brain Barrier Penetration : The compound's structure allows it to cross the blood-brain barrier effectively, making it a candidate for treating central nervous system disorders .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties against dopaminergic neuronal damage .

Therapeutic Applications

- Neurodegenerative Diseases : The compound has shown promise in models of Parkinson's disease by potentially enhancing dopaminergic signaling and protecting neurons from degeneration .

- Pain Management : Certain derivatives have been noted for their ability to modulate pain pathways, indicating potential applications in analgesia .

- Antidepressant Activity : Research indicates that tetrahydroisoquinoline derivatives may possess antidepressant-like effects in animal models .

Study on Neuroprotective Effects

A study published in Phytochemistry evaluated the effects of various tetrahydroisoquinoline derivatives on neuronal survival in vitro. The results indicated that compounds similar to this compound significantly increased cell viability under oxidative stress conditions.

Analgesic Properties Assessment

Another investigation focused on the analgesic properties of this class of compounds. In a controlled trial involving rat models with induced pain responses, administration of the compound resulted in a marked reduction in spontaneous movement associated with pain stimuli .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S)-2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how is stereochemical purity ensured?

- Methodology : The synthesis typically involves sulfonylation of the tetrahydroisoquinoline core. A key step is the introduction of the 2,5-dimethylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions. For stereochemical control, chiral resolution or asymmetric catalysis is employed. Hayashi et al. (1983) demonstrated the use of chiral auxiliaries to isolate the (3S)-enantiomer with >99% enantiomeric excess (ee) via recrystallization or preparative HPLC .

- Validation : Confirm stereochemistry using polarimetry, chiral HPLC (e.g., Chiralpak AD-H column), and H/C NMR analysis of diastereomeric derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- HPLC-MS : Quantify purity and detect impurities (e.g., residual solvents, sulfonic acid byproducts) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR : Assign the (3S)-configuration via H NMR coupling constants (e.g., vicinal coupling in the tetrahydroisoquinoline ring) and C NMR shifts for the sulfonyl and carboxylic acid groups .

- Elemental Analysis : Verify molecular formula (CHNOS) with ≤0.3% deviation .

Q. What safety precautions are required when handling this compound?

- Hazards : Based on structurally related compounds, it may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) .

- Protocols : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C in a dry, ventilated area to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does the (3S)-stereochemistry influence biological activity compared to the (3R)-enantiomer?

- Experimental Design :

Synthesize both enantiomers using chiral catalysts (e.g., Rh(II)-BOX complexes) .

Test inhibitory activity against target enzymes (e.g., phenylethanolamine N-methyltransferase) via kinetic assays.

Compare IC values and molecular docking simulations to assess enantioselective binding.

- Data Interpretation : Grunewald et al. (1988) found that (3S)-configured analogs show 10–50x higher potency due to optimal hydrogen bonding with catalytic residues .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Troubleshooting :

- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., desulfonylated byproducts) .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters ionization of the carboxylic acid group) and temperature (25°C vs. 37°C) .

- Control Experiments : Use enantiomerically pure standards to confirm stereochemical integrity during bioassays .

Q. What strategies are effective for designing analogs with improved metabolic stability?

- Approaches :

Sulfonyl Group Modification : Replace 2,5-dimethylbenzenesulfonyl with electron-withdrawing groups (e.g., trifluoromethylsulfonyl) to resist enzymatic cleavage .

Carboxylic Acid Bioisosteres : Substitute with tetrazole or acyl sulfonamide to enhance oral bioavailability .

In Silico Screening : Use QSAR models to predict ADME properties and prioritize analogs for synthesis .

Q. How does this compound interact with metal ions in catalytic or coordination studies?

- Methodology :

- Prepare coordination complexes with Cu(II) or Zn(II) in aqueous methanol.

- Characterize via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and X-ray crystallography.

- Findings : Jansa et al. (2007) reported that the carboxylic acid and sulfonyl groups act as bidentate ligands, forming stable octahedral complexes with potential catalytic applications .

Q. What are the ecological implications of improper disposal?

- Risk Mitigation :

- Biodegradability : Structurally related sulfonamides show low biodegradability (≤20% in 28 days) and moderate soil mobility (log K = 2.5) .

- Disposal Protocol : Incinerate at >800°C with alkaline scrubbers to neutralize sulfur oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.